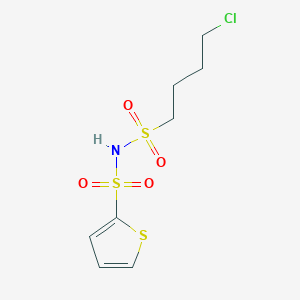
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities This compound features a thiophene ring, a sulfur-containing heterocycle, which is often found in various biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonamide with 4-chlorobutane-1-sulfonyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include triethylamine or pyridine .
Industrial Production Methods
Industrial production of sulfonamides often involves large-scale chlorosulfonylation of aromatic rings, followed by reaction with amines. This method is efficient but requires careful handling of hazardous reagents. Alternative methods include the oxidation and chlorination of thiols or the diazotization of anilines followed by treatment with sulfur dioxide .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfone derivatives, while substitution reactions can yield various substituted sulfonamides .
Aplicaciones Científicas De Investigación
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or acting as a diuretic .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-sulfonamide: Shares the thiophene ring and sulfonamide group but lacks the 4-chlorobutane-1-sulfonyl moiety.
4-Chlorobutane-1-sulfonyl chloride: Contains the 4-chlorobutane-1-sulfonyl group but lacks the thiophene ring and sulfonamide group
Uniqueness
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide is unique due to the combination of the thiophene ring, sulfonamide group, and 4-chlorobutane-1-sulfonyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Número CAS |
64504-62-7 |
|---|---|
Fórmula molecular |
C8H12ClNO4S3 |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
N-(4-chlorobutylsulfonyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H12ClNO4S3/c9-5-1-2-7-16(11,12)10-17(13,14)8-4-3-6-15-8/h3-4,6,10H,1-2,5,7H2 |
Clave InChI |
FQLMIIOKEOFBEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)S(=O)(=O)NS(=O)(=O)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
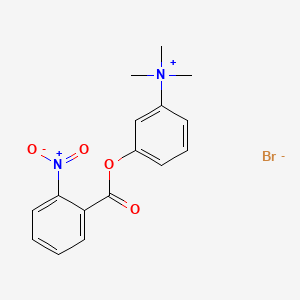
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
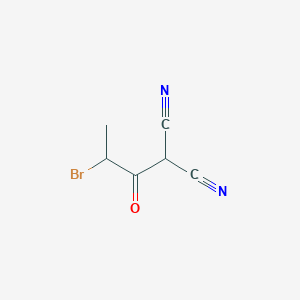
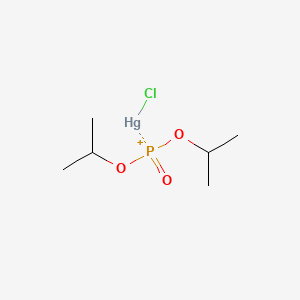

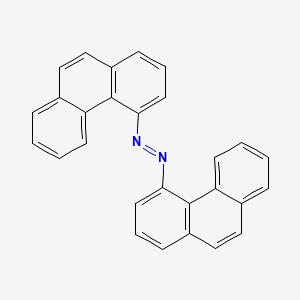
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

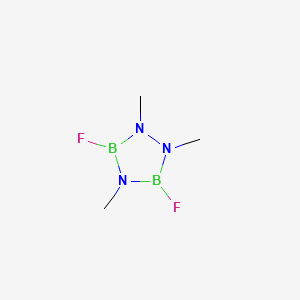
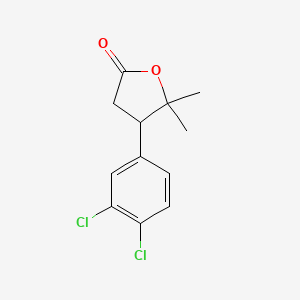
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
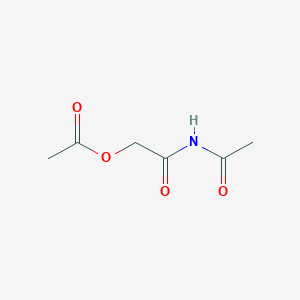
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
